1-methyl-N-(1-methyl-1H-pyrazol-3-yl)piperidin-4-amine
CAS No.:
Cat. No.: VC17807049
Molecular Formula: C10H18N4
Molecular Weight: 194.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N4 |
|---|---|
| Molecular Weight | 194.28 g/mol |
| IUPAC Name | 1-methyl-N-(1-methylpyrazol-3-yl)piperidin-4-amine |
| Standard InChI | InChI=1S/C10H18N4/c1-13-6-3-9(4-7-13)11-10-5-8-14(2)12-10/h5,8-9H,3-4,6-7H2,1-2H3,(H,11,12) |
| Standard InChI Key | FTVUHQZBZKGMIW-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(CC1)NC2=NN(C=C2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
1-Methyl-N-(1-methyl-1H-pyrazol-3-yl)piperidin-4-amine (IUPAC name: 4-(1-methyl-1H-pyrazol-3-ylamino)-1-methylpiperidine) is a secondary amine featuring a piperidine core substituted with a methyl group at the nitrogen atom (position 1) and a 1-methylpyrazol-3-yl group at the amino moiety of position 4. Its molecular formula is C10H18N4, with a molecular weight of 194.28 g/mol, consistent with structurally analogous piperidine-pyrazole derivatives .
Stereochemical and Bonding Features
The piperidine ring adopts a chair conformation, while the pyrazole ring’s planar geometry facilitates π-π interactions in supramolecular contexts. The methyl groups at the piperidine nitrogen (N1) and pyrazole nitrogen (N1') introduce steric hindrance, potentially influencing reactivity and binding affinity in biological systems . Key bond angles and lengths align with those observed in 1-methyl-3-(4-methylpiperidin-1-yl)-1H-pyrazol-4-amine, where the piperidine-pyrazole linkage exhibits a dihedral angle of 85.2° between rings .
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis of 1-methyl-N-(1-methyl-1H-pyrazol-3-yl)piperidin-4-amine is reported, analogous compounds suggest viable pathways:
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Nucleophilic Substitution: Reacting 1-methylpiperidin-4-amine with 3-bromo-1-methylpyrazole in the presence of a palladium catalyst, as demonstrated in the synthesis of 5-(6-hydrazinylpyridin-3-yl)-3-methylisoxazole .
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Reductive Amination: Condensing 1-methylpiperidin-4-one with 1-methyl-1H-pyrazol-3-amine under hydrogenation conditions, followed by purification via column chromatography .
Reactivity Profile
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Basicity: The piperidine nitrogen (pKa ≈ 10.5) and pyrazole nitrogen (pKa ≈ 4.0) confer pH-dependent solubility, with protonation occurring preferentially at the piperidine site .
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Electrophilic Substitution: The pyrazole ring undergoes regioselective nitration or halogenation at the 4-position, while the piperidine amine participates in acylations and sulfonations .
Physicochemical Properties
Thermal and Solubility Data
Spectroscopic Characteristics
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